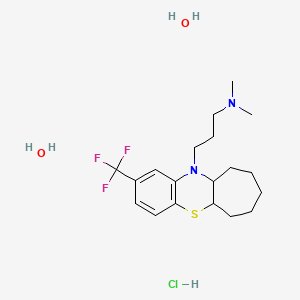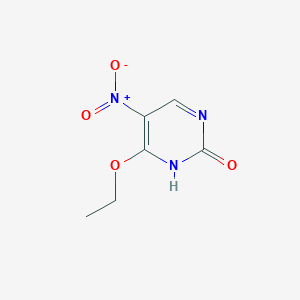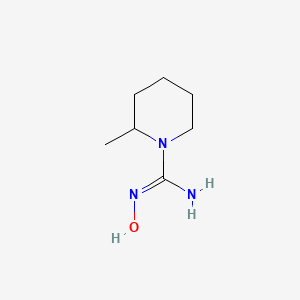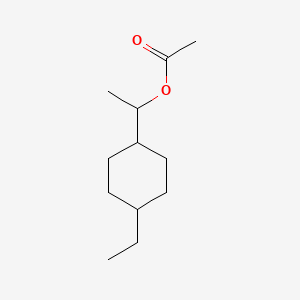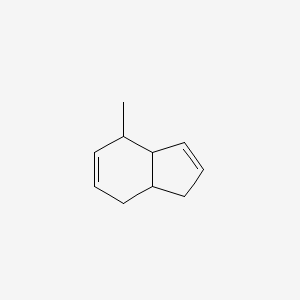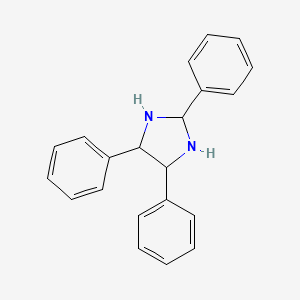
2,4,5-Triphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triphenylimidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with three phenyl groups at positions 2, 4, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,5-Triphenylimidazolidine can be synthesized through the reaction of benzoin, benzaldehyde, and ammonium acetate in equimolar quantities. The reaction typically involves refluxing these reactants to form the desired product . Another method involves the use of lactic acid as a promoter in a one-pot synthesis, which is an environmentally benign approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of biodegradable and non-toxic reagents is also a consideration for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Triphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert imidazolidine derivatives to more saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,4,5-Triphenylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2,4,5-Triphenylimidazolidine involves its interaction with biological targets, such as enzymes or receptors. The phenyl groups and the imidazolidine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenylimidazole: This compound is structurally similar but features an imidazole ring instead of an imidazolidine ring.
1,3,5-Triphenylimidazolidine-2,4-dione: This derivative has shown interesting biological activities, including affinity for cannabinoid receptors.
Uniqueness
2,4,5-Triphenylimidazolidine is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
80424-18-6 |
|---|---|
Molekularformel |
C21H20N2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2,4,5-triphenylimidazolidine |
InChI |
InChI=1S/C21H20N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-23H |
InChI-Schlüssel |
VJWNWMOGJOGCRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



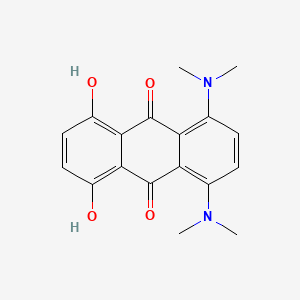
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
